3-(4-Bromophenyl)-2-methylpropanal

Description

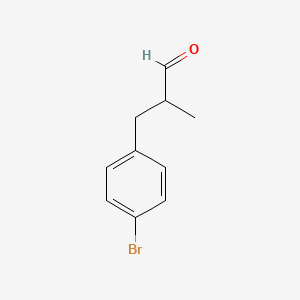

3-(4-Bromophenyl)-2-methylpropanal (CAS No. 32454-16-3) is an organobromine compound with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.101 g/mol. Structurally, it features a 4-bromophenyl group attached to a branched aldehyde chain, with a methyl substituent at the second carbon (Figure 1). This compound is primarily utilized as a chiral intermediate in asymmetric synthesis, particularly in the construction of quaternary stereocenters. For example, it has been employed in the organocatalytic asymmetric α-amination reaction for synthesizing BIRT-377, a potent LFA-1 antagonist used in immunomodulation . Its aldehyde group enables reactivity in nucleophilic additions and cyclizations, making it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name |

3-(4-bromophenyl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTHGACLVZJJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-2-methylpropanal typically involves the bromination of a suitable precursor, followed by the introduction of the 2-methylpropanal group. One common method is the bromination of 4-phenylpropanal using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction conditions often include solvents like dichloromethane or carbon tetrachloride and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(4-Bromophenyl)-2-methylpropanal can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can lead to the formation of alcohols. Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed:

Oxidation: 3-(4-Bromophenyl)-2-methylpropanoic acid, 3-(4-Bromophenyl)-2-methylpropanone.

Reduction: 3-(4-Bromophenyl)-2-methylpropanol.

Substitution: 3-(4-Methoxyphenyl)-2-methylpropanal (if methoxide is used).

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-2-methylpropanal is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated phenyl groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new drugs. The bromine atom can be modified to create derivatives with enhanced biological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-2-methylpropanal exerts its effects depends on its chemical structure. The bromine atom can participate in various chemical reactions, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

- While both compounds are aldehydes, the tert-butyl substituent in 2-(4-tert-butylbenzyl)propionaldehyde confers higher hydrophobicity and regulatory restrictions due to environmental toxicity concerns .

Coumarin Derivatives

Key Differences :

- Brodifacoum and difethialone are anticoagulant rodenticides repurposed as anti-inflammatory agents (59–64% inhibition of LPS-induced NO generation) . Their complex polycyclic structures contrast with the simplicity of this compound, which lacks inherent bioactivity but serves as a precursor for bioactive molecules.

Oxadiazole Derivatives

Key Differences :

- These oxadiazoles exhibit direct anti-inflammatory activity comparable to indomethacin (64.3% at 20 mg/kg) . The 4-bromophenyl group enhances lipophilicity and target binding, but the oxadiazole ring is critical for potency. In contrast, this compound’s aldehyde group is leveraged for reactivity rather than direct bioactivity.

α,β-Unsaturated Carbonyl Compounds

Key Differences :

- The α,β-unsaturated carbonyl moiety in these compounds facilitates Michael addition reactions, useful in synthesizing heterocycles like nicotinates . However, this compound’s aldehyde group is more suited for asymmetric catalysis, such as organocatalytic amination .

Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Functional Groups | Key References |

|---|---|---|---|

| 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | C₁₂H₁₅BrO₂ | Carboxylic acid |

Key Differences :

- The carboxylic acid group enables salt formation and metal coordination, expanding applications in crystallography and material science . The aldehyde group in this compound offers distinct reactivity for enantioselective synthesis.

Amide and Thiourea Derivatives

Key Differences :

- Amide and thiourea derivatives prioritize stability and hydrogen-bonding interactions for solid-state studies . The aldehyde group in this compound, however, is reactive and transient, often consumed in subsequent synthetic steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.